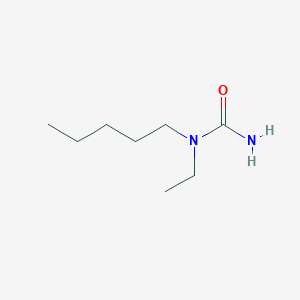

N-Ethyl-N-pentylurea

Description

N-Ethyl-N-pentylurea is a urea derivative characterized by an ethyl group and a pentyl group attached to the nitrogen atoms of the urea backbone (NH₂–CO–NH₂). Structurally, it belongs to the class of alkyl-substituted ureas, which are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. Ureas are known for their hydrogen-bonding capabilities, influencing solubility, stability, and biological activity.

Properties

CAS No. |

77464-10-9 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-ethyl-1-pentylurea |

InChI |

InChI=1S/C8H18N2O/c1-3-5-6-7-10(4-2)8(9)11/h3-7H2,1-2H3,(H2,9,11) |

InChI Key |

VVOVNQGXHMDMEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CC)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-pentylurea can be synthesized through the reaction of ethylamine and pentyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and does not require a catalyst. The general reaction is as follows:

C2H5NH2+C5H11NCO→C2H5NHCONHC5H11

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reactants, ethylamine and pentyl isocyanate, are fed into the reactor at controlled rates, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-pentylurea undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of this compound oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: The urea group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

Oxidation: this compound oxides.

Reduction: Ethylamine and pentylamine.

Substitution: Various substituted ureas depending on the substituent introduced.

Scientific Research Applications

N-Ethyl-N-pentylurea has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: It serves as a model compound in studies of enzyme inhibition and protein interactions.

Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.

Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-pentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Key Observations :

- N-Nitroso-N-Ethylurea (CAS 684-93-5) is a nitroso derivative, which introduces significant carcinogenic hazards compared to non-nitrosated ureas like this compound .

Environmental and Analytical Data

From non-target screening studies ():

| Compound | Similarity Class | ng/sample | Environmental Relevance |

|---|---|---|---|

| N-Phenylsuccinimide | Amide | 0.7 | Low environmental persistence |

| 2-Acetyl-6-methoxynaphthalene | PAH derivative | 12 | Moderate environmental abundance |

Pharmacological Comparisons

- N-Ethylpentylone (Ephylone): A cathinone stimulant structurally unrelated to ureas but sharing an ethyl-pentyl motif. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, contrasting with ureas, which often target enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.